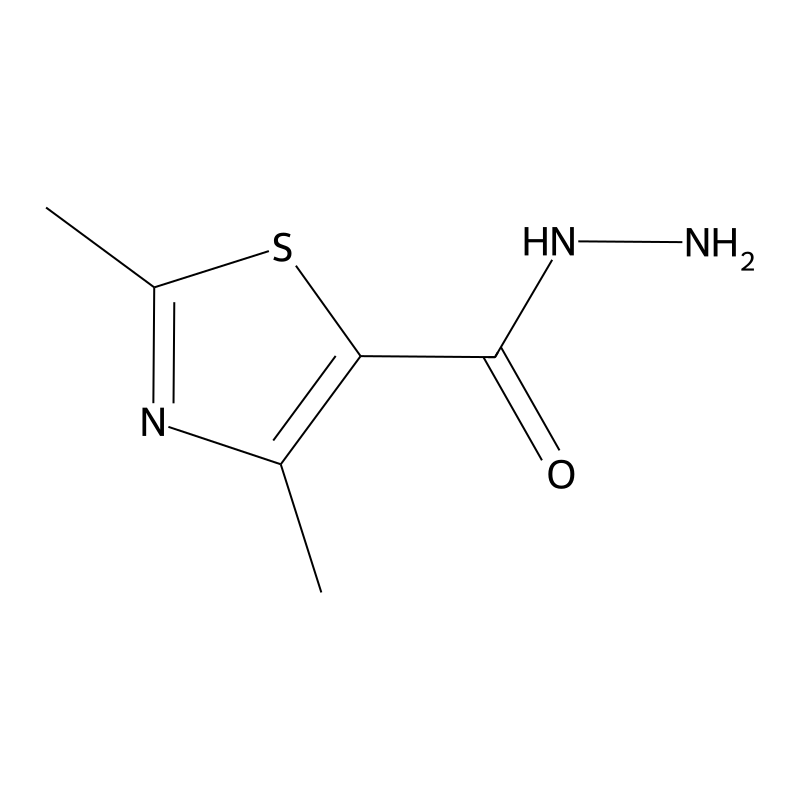

2,4-Dimethylthiazole-5-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiazole derivatives have been found to have diverse biological activities . They have been used in the development of various drugs with significant antimicrobial activity , and some have shown anticancer activity against specific cell lines .

- Thiazole derivatives have been synthesized to obtain substances with significant antimicrobial activity .

Antimicrobial Drugs

Anticancer Drugs

- Thiazole derivatives can be used as flavoring agents . They have been noted to have a coffee type odor and flavor .

Flavoring Agents

Antitumor Activity

- Thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .

Antioxidant, Analgesic, and Anti-inflammatory Drugs

Non-steroidal Drug for Joint and Muscular Discomforts

2,4-Dimethylthiazole-5-carbohydrazide is a derivative of thiazole, specifically featuring a hydrazide functional group. Its molecular formula is C6H10N4OS, and it has a molecular weight of approximately 174.24 g/mol. The compound is recognized for its distinctive thiazole ring, which contributes to its chemical reactivity and biological activity.

The reactivity of 2,4-dimethylthiazole-5-carbohydrazide is influenced by the presence of the thiazole ring and the hydrazide group. Common reactions include:

- Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Nucleophilic Substitution: The nitrogen atoms in the hydrazide can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, though activating groups may be required for significant reactivity .

Research indicates that compounds containing thiazole rings, including 2,4-dimethylthiazole-5-carbohydrazide, exhibit various biological activities. These may include:

- Antimicrobial Properties: Thiazoles are known for their potential as antimicrobial agents against bacteria and fungi.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects: Certain studies suggest that thiazole derivatives may possess anti-inflammatory properties .

Synthesis of 2,4-dimethylthiazole-5-carbohydrazide can be accomplished through several methods:

- Condensation Reactions: A common method involves the reaction of 2,4-dimethylthiazole with hydrazine or its derivatives under acidic conditions.

- Thiazole Derivatives: Starting from commercially available thiazole derivatives, functionalization through hydrazinolysis can yield the desired carbohydrazide .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps starting from simpler thiazole compounds followed by hydrazine treatment .

2,4-Dimethylthiazole-5-carbohydrazide finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.

- Organic Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules .

Studies investigating the interactions of 2,4-dimethylthiazole-5-carbohydrazide with biological systems have highlighted:

- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, although detailed mechanisms require further exploration.

- Receptor Binding: Preliminary data suggest potential interactions with cellular receptors that could mediate its biological effects.

Several compounds share structural similarities with 2,4-dimethylthiazole-5-carbohydrazide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylthiazole | Thiazole ring with one methyl group | Lower molecular weight; less complex reactivity |

| Benzothiazole | Thiazole fused with a benzene ring | Exhibits distinct electronic properties |

| 2-Aminothiazole | Thiazole with an amino group | Enhanced nucleophilicity due to amino group |

| 4-Methylthiazole | Similar to 2-methyl but with a different position | Varying reactivity patterns due to methyl position |

Each of these compounds possesses unique characteristics that differentiate them from 2,4-dimethylthiazole-5-carbohydrazide while retaining similar thiazole-based frameworks. Their varying substituents lead to diverse chemical behaviors and potential applications in medicinal chemistry and materials science.

The synthesis of thiazole derivatives dates back to the early 20th century, with foundational methods such as the Hantzsch thiazole synthesis enabling the preparation of substituted thiazoles. While 2,4-dimethylthiazole-5-carbohydrazide itself is a more recent derivative, its development aligns with broader trends in medicinal chemistry during the 1990s–2000s, when thiazole-based compounds gained prominence for their anticancer and antimicrobial properties. Early studies focused on modifying the thiazole scaffold to enhance bioactivity, often introducing hydrazide groups to facilitate condensation reactions with carbonyl compounds.

Significance in Heterocyclic Chemistry

The compound’s significance lies in its dual functional groups:

- Thiazole Ring: Provides aromatic stability and opportunities for electrophilic substitution. The sulfur and nitrogen atoms enable participation in hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.

- Carbohydrazide Group: Acts as a nucleophilic site for forming Schiff bases, hydrazones, or acyl hydrazides, enabling structural diversification in drug design.

These features position 2,4-dimethylthiazole-5-carbohydrazide as a versatile intermediate for synthesizing bioactive hybrids, such as thiazole-hydrazone conjugates with anticancer properties.

Position in Thiazole-based Compound Classification

Thiazoles are classified by substitution patterns and functional groups. 2,4-Dimethylthiazole-5-carbohydrazide occupies a distinct niche within this framework:

| Class | Substituents | Key Features |

|---|---|---|

| 2,4,5-Trisubstituted | Methyl (C2, C4), carbohydrazide (C5) | Enhanced reactivity for condensation reactions |

| 2-Monosubstituted | Single methyl group | Limited functionalization sites |

| Benzothiazole | Fused benzene ring | Aromatic stability but reduced solubility |

This classification underscores its potential for forming complex hybrids compared to simpler thiazole derivatives.

Current Research Landscape

Recent studies highlight the compound’s role in medicinal chemistry and materials science:

Anticancer Applications

- Hydrazone Derivatives: Condensation with aldehydes/ketones yields Schiff bases with cytotoxic activity. For example, 4,5-dimethylthiazole-hydrazone hybrids exhibit IC₅₀ values <10 µM against lung adenocarcinoma (A549) and glioma (C6) cell lines.

- Molecular Docking: Interactions with kinase domains (e.g., EGFR) suggest potential as targeted therapies.

Antimicrobial Development

- Thiazole-Pyrazoline Hybrids: Conjugation with pyrazoline rings enhances activity against Candida albicans and Staphylococcus aureus, with MIC values comparable to ketoconazole.

Material Science

- Polymer Synthesis: Incorporated into specialty polymers to improve durability and environmental resistance.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant